
(5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzimidazole core, which is known for its biological activity and is often used in drug design and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester typically involves multiple steps, including the protection of amino groups, coupling reactions, and esterification. The process begins with the protection of the amino group using a Boc (tert-butoxycarbonyl) group. This is followed by the coupling of the protected amino acid with a benzimidazole derivative. The final step involves the esterification of the carboxylic acid group to form the methyl ester .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of a nitro group would produce an amino group.
Wissenschaftliche Forschungsanwendungen
(5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the design of new drugs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester involves its interaction with specific molecular targets. The benzimidazole core is known to bind to various enzymes and receptors, modulating their activity. This interaction can affect several biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid ethyl ester
- (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid isopropyl ester
Uniqueness
The uniqueness of (5-(4-(2-(S)-Boc-amino-propionylamino)phenylsulfanyl)-1H-benzoimidazol-2-yl)carbamic acid methyl ester lies in its specific structural features, such as the Boc-protected amino group and the benzimidazole core. These features confer distinct chemical properties and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C23H27N5O5S |
|---|---|
Molekulargewicht |
485.6 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[4-[[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]sulfanyl]anilino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C23H27N5O5S/c1-13(24-22(31)33-23(2,3)4)19(29)25-14-6-8-15(9-7-14)34-16-10-11-17-18(12-16)27-20(26-17)28-21(30)32-5/h6-13H,1-5H3,(H,24,31)(H,25,29)(H2,26,27,28,30)/t13-/m0/s1 |
InChI-Schlüssel |
MWTSFFMIGVLXAE-ZDUSSCGKSA-N |
Isomerische SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


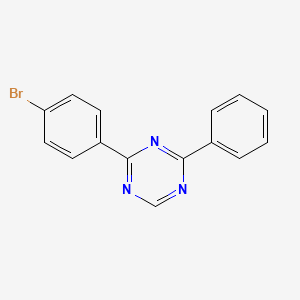
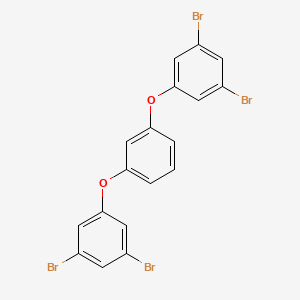
![N-[(2R,3S,4R,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B12813566.png)
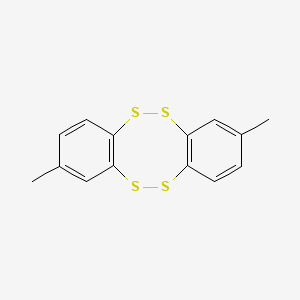
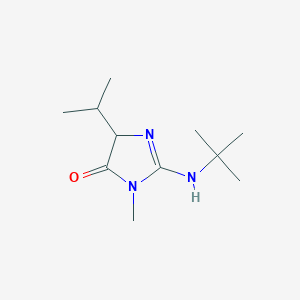
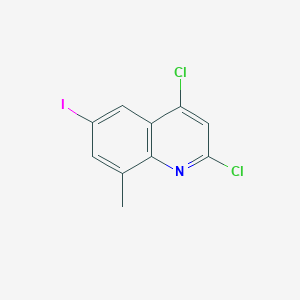
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
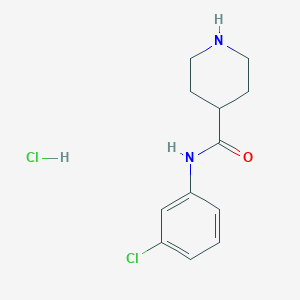
![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)

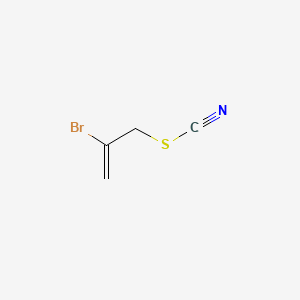
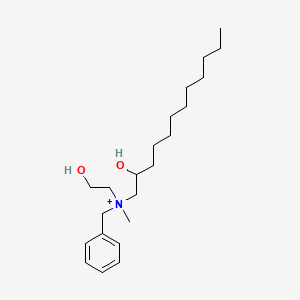
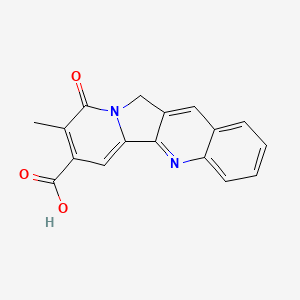
![ethyl N-[[(2-ethoxycarbonylhydrazino)-phenyl-phosphoryl]amino]carbamate](/img/structure/B12813648.png)
